BenchChemオンラインストアへようこそ!

N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Lipophilicity ADME Medicinal Chemistry

N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide (CAS 941973-96-2) is a synthetic small molecule belonging to the oxalamide-functionalized thieno[3,4-c]pyrazole class. Characterized by a central thieno[3,4-c]pyrazole core linked to an oxalamide bridge, this compound features a sec-butylamine substituent and a p-tolyl group at the N2- position.

Molecular Formula C18H22N4O2S
Molecular Weight 358.46
CAS No. 941973-96-2
Cat. No. B2365885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
CAS941973-96-2
Molecular FormulaC18H22N4O2S
Molecular Weight358.46
Structural Identifiers
SMILESCCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C
InChIInChI=1S/C18H22N4O2S/c1-4-12(3)19-17(23)18(24)20-16-14-9-25-10-15(14)21-22(16)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24)
InChIKeyUTENUJNYFFYMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide: Core Chemical Profile and Procurement Sourcing


N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide (CAS 941973-96-2) is a synthetic small molecule belonging to the oxalamide-functionalized thieno[3,4-c]pyrazole class [1]. Characterized by a central thieno[3,4-c]pyrazole core linked to an oxalamide bridge, this compound features a sec-butylamine substituent and a p-tolyl group at the N2- position. With a molecular formula of C18H22N4O2S and a molecular weight of 358.5 g/mol, it is commercially available for research purposes, typically with a purity of 95% [2]. This compound's structural architecture positions it as a candidate for medicinal chemistry exploration, particularly where fine-tuned lipophilicity and hydrogen-bonding capacity are critical for target engagement [1].

Procurement Risk: Why N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide Cannot Be Interchanged with Close Analogs


Seemingly minor modifications within the thieno[3,4-c]pyrazol-3-yl)oxalamide family produce distinct physicochemical signatures that prevent generic substitution. The target compound's non-oxidized thiophene ring establishes a specific lipophilicity (XLogP3-AA = 2.9) and hydrogen-bond acceptor count [1]. Direct analogs featuring a 5,5-dioxido (sulfone) group exhibit significantly lower lipophilicity and increased topological polar surface area (TPSA), altering solubility, permeability, and metabolic stability profiles [2]. Similarly, swapping the N2-p-tolyl group for a tert-butyl moiety reduces molecular weight and aromatic interactions, fundamentally changing binding pharmacophore. These quantitative differences in key drug-like properties mean that substituting the target compound with a generic analog will lead to unpredictable outcomes in biological assays, undermining experimental reproducibility and compound selection criteria [3].

N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide: Quantitative Differentiation Data for Scientific Selection


Engineered Lipophilicity: XLogP3-AA Advantage vs. 5,5-Dioxido Analog

The target compound's non-oxidized thieno[3,4-c]pyrazole core results in a substantially higher predicted lipophilicity (XLogP3-AA = 2.9) compared to its 5,5-dioxido (sulfone) analog, which has an XLogP3-AA of 1.6 [1][2]. This higher logP is consistent with enhanced membrane permeability potential, a critical parameter for oral bioavailability and cell-based assay performance [1]. The difference of 1.3 log units signifies more than a tenfold shift in octanol-water partition coefficient, directly impacting compound distribution in biological systems.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Modulation of Hydrogen-Bond Acceptors: Sulfone Avoidance for Target Engagement Selectivity

The target compound features a hydrogen-bond acceptor count of 4, compared to 5 for the 5,5-dioxido analog, due to the absence of the sulfone oxygen atoms [1][2]. Additionally, the topological polar surface area (TPSA) is lower for the target compound (93 Ų vs. 119 Ų for the sulfone analog) [1][2]. These differences suggest the target compound may exhibit a distinct hydrogen-bonding pharmacophore, potentially reducing promiscuous binding to off-target proteins that require a sulfone interaction [3]. In class-level contexts, thieno[3,4-c]pyrazole derivatives have demonstrated activity dependent on precise H-bond capabilities [3].

Hydrogen Bonding Kinase Selectivity Structure-Activity Relationship Drug Design

Molecular Weight Advantage for Ligand Efficiency Indices

At 358.5 g/mol, the target compound is significantly lighter than the 5,5-dioxido analog (390.5 g/mol) [1][2]. This 32.0 Da difference, attributed to the two additional oxygen atoms in the sulfone, is critical in assessing compound efficiency metrics such as Lipophilic Ligand Efficiency (LLE) or Ligand Efficiency (LE). In a typical fragment-based or hit-to-lead program, lower molecular weight is preferred to improve solubility and allow for future optimization while maintaining drug-like properties [1]. The non-oxidized form provides a more favorable starting point for chemical expansion.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight Medicinal Chemistry

Aromatic Substituent Differentiation: p-Tolyl vs. tert-Butyl on N2 Position

The target compound's N2-p-tolyl group provides a key aromatic pharmacophoric feature not found in the N2-tert-butyl analog (CAS 923102-20-9, MW 324.44 g/mol) [1][2]. The presence of the 4-methylphenyl ring enables potential pi-pi stacking interactions with aromatic protein residues, which are completely absent in the aliphatic analog [2]. While both compounds share the sec-butyl oxalamide scaffold, the target compound's predicted lipophilicity (XLogP3-AA = 2.9) is also higher due to the aryl ring, further differentiating it from the smaller, less lipophilic tert-butyl counterpart [1]. This structural divergence is critical for biological targets where aromatic ligand-receptor interactions are favored.

Aromatic Interaction Pi-Stacking Target Engagement SAR

Sec-Butyl Substituent: Steric and Conformational Differentiation from Linear N-Butyl Analogs

The sec-butyl group on the N1-oxalamide nitrogen introduces a chiral center and a branched alkyl architecture, contrasting with linear butyl analogs. For example, the linear N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide presents a different steric bulk and lacks a defined stereocenter [1][2]. The sec-butyl group's branching can influence the molecule's three-dimensional shape, potentially enhancing target selectivity by creating a conformationally restricted pharmacophore. While direct comparative data is unavailable for these specific compounds, the class-level principle that chiral, branched alkyl groups improve target complementarity and mitigate off-target binding is well-established in medicinal chemistry [2].

Steric Effects Conformational Analysis Selectivity ADME

Recommended Application Scenarios for N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide Based on Differentiation Evidence


Lead Development for Kinase or Protease Targets Requiring High Passive Permeability

The target compound's high lipophilicity (XLogP3-AA = 2.9) and lack of a sulfone group make it a superior starting point for medicinal chemistry programs focused on intracellular targets where passive membrane permeability is essential [1]. Its lower TPSA (93 Ų) compared to the sulfone analog supports better absorption and distribution, crucial for proof-of-concept studies in cell-based assays [2].

Fragment-Based or Hit-to-Lead Optimization Prioritizing Ligand Efficiency

With a molecular weight of only 358.5 g/mol and a moderate logP, this compound presents an attractive lead-like profile. It offers a 32 Da advantage over the dioxido analog, providing more room for chemical elaboration without exceeding drug-like property thresholds [3]. Procurement should be prioritized for initial screening and early SAR exploration.

Studies Requiring an Aromatic N2 Pharmacophore for Pi-Stacking Interactions

The p-tolyl substituent differentiates the compound from simpler aliphatic analogs like the N2-tert-butyl derivative. This aromatic group is critical for binding to targets with aromatic recognition pockets, such as certain kinases and GPCRs, making the target compound the preferred choice for screening against these protein families [4].

Quote Request

Request a Quote for N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.